![molecular formula C13H14ClNO3 B1442643 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride CAS No. 944895-86-7](/img/structure/B1442643.png)

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

描述

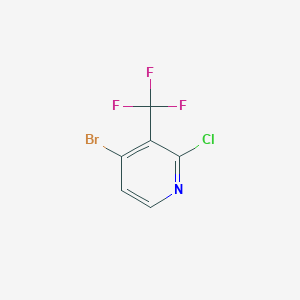

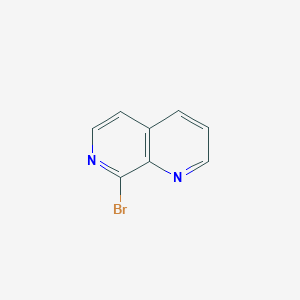

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound that contains a total of 30 atoms, including 13 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 31 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Furane .

Molecular Structure Analysis

The molecular structure of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride includes a furan ring, a benzylamino group, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C13H13NO3/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16) .

科学研究应用

- 5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds and has wide applications in medicine .

- It can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .

- Therefore, 5-ALA is successfully used in the treatment of tumors and other diseases .

- The methods of application or experimental procedures are not specified in the source .

- The results or outcomes obtained are also not specified in the source .

- 5-ALA is also used as an animal feed additive to improve iron status and immune response in livestock .

- The methods of application or experimental procedures are not specified in the source .

- The results or outcomes obtained are also not specified in the source .

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- The methods of application or experimental procedures are not specified in the source .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

Medicine and Biotechnology

Agriculture

Pharmaceuticals

- Pharmaceuticals

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- Among the range of analogs, those bearing electron-withdrawing or donating substituents on the benzyl ring as well as introduction of non-aromatic groups such as the cyclohexylmethyl were shown to maintain CSNK2A activity .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

- Pharmaceuticals

- A series of 5-benzylamine-substituted pyrimido [4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized .

- The goal was to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

- Among the range of analogs, those bearing electron-withdrawing ( 4c and 4g) or donating ( 4f) substituents on the benzyl ring as well as introduction of non-aromatic groups such as the cyclohexylmethyl ( 4t) were shown to maintain CSNK2A activity .

- The CSNK2A activity was also retained with N -methylation of SGC-CK2-2, but α-methyl substitution of the benzyl substituent led to a 10-fold reduction in potency .

- CSNK2A inhibition potency was restored with indene-based compound 4af, with activity residing in the S-enantiomer ( 4ag ) .

- Analogs with the highest CSNK2A potency showed good activity for inhibition of Mouse Hepatitis Virus (MHV) replication .

属性

IUPAC Name |

5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZEHSWRCYNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)

![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)